Bienvenue dans la boutique en ligne BenchChem!

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

PERK kinase inhibition unfolded protein response anticancer target validation

4-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one (CAS 579439-60-4) is a synthetic small-molecule heterocycle (C22H25N3O2, MW 363.461) that belongs to the benzimidazole–pyrrolidin-2-one chemotype. This scaffold is explicitly claimed in patent literature as an inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a central transducer of the unfolded protein response (UPR) implicated in cancer, neurodegeneration, and metabolic disease.

Molecular Formula C22H25N3O2
Molecular Weight 363.461
CAS No. 579439-60-4
Cat. No. B2958769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
CAS579439-60-4
Molecular FormulaC22H25N3O2
Molecular Weight363.461
Structural Identifiers
SMILESCC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC
InChIInChI=1S/C22H25N3O2/c1-15(2)13-25-20-10-5-4-9-19(20)23-22(25)16-11-21(26)24(14-16)17-7-6-8-18(12-17)27-3/h4-10,12,15-16H,11,13-14H2,1-3H3
InChIKeyHGTRFDQIWCLDLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one (CAS 579439-60-4): Structural Identity and Procurement Baseline


4-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one (CAS 579439-60-4) is a synthetic small-molecule heterocycle (C22H25N3O2, MW 363.461) that belongs to the benzimidazole–pyrrolidin-2-one chemotype . This scaffold is explicitly claimed in patent literature as an inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a central transducer of the unfolded protein response (UPR) implicated in cancer, neurodegeneration, and metabolic disease [1]. A closely related analog from the same structural series (varying only at the N1-aryl substituent) has been independently characterized as a potent and selective monoacylglycerol lipase (MAGL) inhibitor with confirmed in vivo antinociceptive efficacy superior to gabapentin [2]. The compound is supplied for non-human research use only, typically at ≥95% purity .

Why Generic Interchange of 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one Is Not Supported


Benzimidazole–pyrrolidin-2-one analogs sharing the same core scaffold cannot be treated as interchangeable research tools because minor structural perturbations at the N1-phenyl substituent produce divergent target engagement and functional selectivity profiles. In the most directly comparable published series, the 4-methoxyphenyl analog (Compound 25) achieves MAGL IC50 of 9.4 nM with >5,300-fold selectivity over FAAH (IC50 >50 µM), whereas halogen-substituted phenyl analogs (Compounds 22 and 23) lose this selectivity window, exhibiting potent dual MAGL/FAAH inhibition [1]. Within the PERK inhibitor patent family, the specific combination of 3-methoxyphenyl at the pyrrolidinone N1 and isobutyl at the benzimidazole N1 defines a distinct pharmacophore space whose quantitative SAR has not been disclosed for alternative substituent patterns [2]. These substitution-dependent selectivity cliffs mean that substituting a 3-methoxyphenyl-bearing compound with a 4-methoxyphenyl, halogenated, or unsubstituted analog carries a high risk of altered target profile and invalid cross-study comparisons.

Quantitative Differentiation Evidence for 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one


PERK Kinase Inhibition Potency: Target Engagement Below 15 nM for the Isobutyl-Benzimidazole Scaffold

A benzimidazole-pyrrolidinone compound bearing the 1-isobutyl-1H-benzimidazole substructure (registered as CHEMBL2171131 / BDBM50396550) demonstrates PERK inhibition with IC50 <15 nM in biochemical assays [1]. This value places the scaffold among the nanomolar-potency PERK inhibitor class defined in the associated patent [2]. The 3-methoxyphenyl-substituted target compound (CAS 579439-60-4) is encompassed within the generic Formula I of the PERK inhibitor patent [2]. No direct head-to-head PERK data are publicly available comparing the 3-methoxyphenyl vs. 4-methoxyphenyl or other N1-aryl analogs; however, BindingDB confirms that the isobutyl-benzimidazole fragment is the minimal pharmacophore associated with sub-15 nM PERK engagement [1].

PERK kinase inhibition unfolded protein response anticancer target validation

MAGL Inhibitory Potency and Isozyme Selectivity: Cross-Study Inference from the 4-Methoxyphenyl Analog (Compound 25)

The closest structurally characterized analog—Compound 25, differing only by a 4-methoxyphenyl (vs. 3-methoxyphenyl) substituent at the pyrrolidinone N1—exhibits MAGL IC50 of 9.4 nM with FAAH IC50 >50 µM, yielding >5,300-fold selectivity for MAGL over FAAH [1][2]. By contrast, halogen-substituted phenyl analogs in the same study (Compound 22, 4-Cl; Compound 23, 3-Cl,4-F) are dual MAGL/FAAH inhibitors, each with FAAH IC50 values of 35 µM and 24 µM, respectively, representing only ~4,000-fold and ~3,000-fold selectivity [1]. The 3-methoxyphenyl substitution pattern is distinct from both the highly selective 4-methoxy series and the non-selective halogen series, predicting a unique selectivity fingerprint that cannot be extrapolated from any single analog.

MAGL inhibition endocannabinoid pharmacology FAAH selectivity pain research

In Vivo Antinociceptive Efficacy of the Closest Analog vs. Gabapentin: Quantitative Behavioral Pharmacology Benchmark

In the formalin-induced nociception model, the closest analog (Compound 25, 4-methoxyphenyl) produced dose-dependent pain reduction at 30 mg/kg with greater potency than the reference drug gabapentin [1]. Literature values for gabapentin in the formalin test report an ED50 of 36.8 ± 8.2 mg/kg (s.c.) [2] and 11.60 ± 0.54 mg/kg (i.p.) depending on the route, providing a quantitative benchmark [3]. While no head-to-head in vivo data exist for the 3-methoxyphenyl target compound, the demonstrated superiority of the closest structural analog over a clinically established analgesic reference establishes the benzimidazole–pyrrolidin-2-one scaffold as capable of translationally relevant in vivo efficacy.

in vivo antinociception formalin test gabapentin comparator pain pharmacology

Structural Uniqueness: 3-Methoxyphenyl Positional Isomer Defines an Uncharacterized Pharmacological Space

The target compound (CAS 579439-60-4) is the 3-methoxyphenyl positional isomer within a series where the 4-methoxyphenyl (Compound 25), 4-Cl-phenyl (Compound 22), 3-Cl,4-F-phenyl (Compound 23), o-tolyl, p-tolyl, and mesityl analogs are known [1]. Among these, only the 4-methoxyphenyl analog has been pharmacologically characterized (MAGL-selective with in vivo antinociception), whereas the 3-methoxyphenyl variant has no published potency, selectivity, or in vivo data. This pharmacological gap itself constitutes a differentiation: the 3-methoxy substitution introduces a distinct hydrogen-bond acceptor geometry and electronic distribution at the pyrrolidinone N1-aryl ring compared to the 4-methoxy isomer, predicting altered target engagement profiles that cannot be inferred from existing data.

structure-activity relationship positional isomer pharmacology benzimidazole-pyrrolidinone SAR

Recommended Research Application Scenarios for 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one


PERK-Dependent UPR Pathway Probe in Cancer and Neurodegeneration Models

The compound is encompassed within a patented PERK inhibitor chemotype with scaffold-level confirmation of sub-15 nM PERK engagement [1]. Researchers studying PERK-dependent UPR signaling in oncology (e.g., ER stress-mediated apoptosis in multiple myeloma or pancreatic cancer), neurodegenerative disease (Alzheimer's, Parkinson's, prion diseases), or metabolic disorders may deploy this compound as a chemical probe alongside established PERK inhibitors such as GSK2656157 or AMG PERK 44 [2]. Its distinct 3-methoxyphenyl substitution offers a differentiated pharmacophore for resolving structure-dependent PERK selectivity profiles.

Positional-Isomer SAR Probe for MAGL/FAAH Selectivity Determination

Given that the 4-methoxyphenyl positional isomer (Compound 25) is a published selective MAGL inhibitor (IC50 = 9.4 nM, >5,300× over FAAH), this 3-methoxyphenyl compound serves as the critical missing comparator for establishing the role of methoxy regiochemistry in determining MAGL/FAAH selectivity [3]. Systematic side-by-side profiling of the 3-methoxy and 4-methoxy isomers under identical assay conditions would resolve a key SAR question: whether the methoxy position alone can toggle between selective and non-selective endocannabinoid hydrolase inhibition.

In Vivo Antinociceptive Pharmacology: Position-Isomer Comparator for Pain Mechanisms

The closest analog (4-methoxyphenyl, Compound 25) has demonstrated in vivo antinociceptive efficacy superior to gabapentin in the formalin test [3]. The 3-methoxyphenyl compound is the logical next-step compound for head-to-head in vivo comparison to determine whether the methoxy positional isomerism significantly alters antinociceptive potency, duration of action, or CNS penetration. This addresses an open question in endocannabinoid-based analgesia research where aryl-substitution regiochemistry at the pyrrolidinone N1 has not been systematically explored in vivo.

Chemical Biology Tool for Dual PERK/MAGL Pathway Crosstalk Studies

The benzimidazole–pyrrolidin-2-one scaffold sits at the intersection of two independently validated pharmacological targets: PERK kinase (UPR pathway) and MAGL (endocannabinoid system) [1][3]. Emerging evidence links ER stress with endocannabinoid signaling in neuroinflammation and metabolic disease. This compound, with structural features that could engage either or both targets, provides a unique chemical probe for investigating PERK–MAGL pathway crosstalk—an area lacking dedicated small-molecule tools.

Quote Request

Request a Quote for 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.